molecular formula C11H13ClO3 B166268 Methyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 23844-56-6

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No. B166268
CAS RN: 23844-56-6
M. Wt: 228.67 g/mol
InChI Key: YWGAULPFWIQKRB-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a chemical compound with the linear formula C11H13ClO3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate, which can be used as a root retarder, has been reported . This method involves using L-ethyl lactate as a raw material to perform sulfonation with p-toluenesulfonyl chloride to obtain a corresponding sulfonyl ester compound. The sulfonyl ester compound then undergoes etherification with 4-chloro-o-cresol to obtain a corresponding aromatic ether ester compound. Finally, the ether ester compound undergoes ester exchange with n-octanol to obtain octyl ®-2-(4-chloro-2-methylphenoxy) propionate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is represented by the linear formula C11H13ClO3 .


Physical And Chemical Properties Analysis

“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a solid substance . Its molecular weight is 228.67 g/mol.

Scientific Research Applications

Subheading Analytical Methods for Detection and Quantification

A significant aspect of the scientific research on Methyl 2-(4-chloro-2-methylphenoxy)propanoate involves its detection and quantification in various samples. Notably, a phase transfer microextraction method combined with simultaneous derivatization followed by GC-MS analysis is utilized for the sensitive determination of this compound, particularly in water samples. This method demonstrates substantial advantages, including a remarkable enrichment factor, excellent linearity, and low detection limits, enabling the detection of minimal concentrations in real samples like seawater and tap water (Nuhu et al., 2012). Similarly, capillary liquid chromatography is employed for determining chlorophenoxy acid herbicides and their esters in apple juice samples, providing a robust technique with high sensitivity and precision (Rosales-Conrado et al., 2005).

Environmental Interaction and Degradation

Subheading Sorption and Degradation in Environmental Media

Understanding the environmental interaction of Methyl 2-(4-chloro-2-methylphenoxy)propanoate is crucial for assessing its impact. Research indicates that the sorption behavior of phenoxy herbicides, including this compound, is influenced by various soil parameters, making soil organic matter and iron oxides significant sorbents for these herbicides (Werner et al., 2012). Moreover, the compound's adsorption on activated carbons with different surface chemical properties has been extensively studied, revealing that functional groups on the adsorbent surface play a crucial role in the adsorption process (Kuśmierek et al., 2020).

Biological and Molecular Interactions

Subheading Molecular and Biological Effects

properties

IUPAC Name

methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGAULPFWIQKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863023
Record name Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863023
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

CAS RN

2786-19-8, 23844-56-6
Record name Mecoprop-methyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPP ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecoprop methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 23844-56-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECOPROP-METHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J He, F Wang, PL Polavarapu - Chirality, 2005 - Wiley Online Library
Enantiopure herbicides (+)‐2‐(4‐chloro‐2‐methylphenoxy) propanoic acid, (+)‐1 and (+)‐2‐(2,4‐dichlorophenoxy) propanoic acid, (+)‐2 were investigated using vibrational circular …
Number of citations: 24 onlinelibrary.wiley.com
V Schurig, M Fluck - Journal of Biochemical and Biophysical Methods, 2000 - Elsevier
The use of complexation SFC for enantiomer separation of Lewis base selectands on chiral nickel(II)- and zinc(II)-bis[(3-heptafluorobutanoyl)-10-methylene-(1R)-camphorate] …
Number of citations: 30 www.sciencedirect.com
Y Seo, J Kim, J Chang, SS Kim, W Namkung… - European Journal of …, 2018 - Elsevier
Anoctamin 1 (ANO1), a calcium-activated chloride channel, is highly expressed and amplified in a number of carcinomas including breast, pancreatic and prostate cancers. …
Number of citations: 30 www.sciencedirect.com
J He, PL Polavarapu - Journal of Chemical Theory and …, 2005 - ACS Publications
The density functional theoretical predictions of vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra for monomeric chiral α-aryloxypropanoic acids are found to …
Number of citations: 42 pubs.acs.org
SL Badea, AF Danet - Science of the Total Environment, 2015 - Elsevier
Since 2011, the enantiospecific stable carbon isotope analysis (ESIA) has emerged as an innovative technique to assess the environmental fate of chiral emerging compounds by …
Number of citations: 26 www.sciencedirect.com
J He - 2005 - search.proquest.com
The stereo structures of variety chiral molecules were studied by vibrational circular dichroism (VCD), optical rotation (OR), and density functional theory in this dissertation. The error …
Number of citations: 4 search.proquest.com
S Jammer, A Voloshenko, F Gelman… - Environmental science & …, 2014 - ACS Publications
The Rayleigh equation is frequently used to describe isotope fractionation as a function of conversion. In this article we propose to draw a parallel between isotope and enantiomeric …
Number of citations: 35 pubs.acs.org
A Corma, H Garcia - Chemical Reviews, 2003 - ACS Publications
Acid-catalyzed reactions are by far the most numerous and best-studied reaction type, 1-5 in which organic functional groups undergo an array of different transformations with …
Number of citations: 315 pubs.acs.org

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